molecular formula C12H18N4O4 B6230967 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid, Mixture of diastereomers CAS No. 2386435-06-7

1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid, Mixture of diastereomers

Cat. No.: B6230967
CAS No.: 2386435-06-7
M. Wt: 282.3
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Description

1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid, mixture of diastereomers, is a compound of significant interest in the realm of medicinal and chemical research. This compound contains a triazole ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a cyclobutyl moiety, making it a versatile scaffold for drug discovery and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:

  • Formation of the Triazole Ring: : This is often achieved through a [3+2] cycloaddition reaction between an azide and an alkyne. For this specific compound, the starting materials might include a cyclobutyl azide and an alkyne derivative.

  • Introduction of the Boc-protected Amino Group: : The Boc group can be introduced through the reaction of the corresponding amine with di-tert-butyl dicarbonate under mild basic conditions.

  • Carboxylation: : Introduction of the carboxylic acid group can be carried out using carboxylation reagents like CO2 in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of these steps for scale-up, including:

  • High-yielding azide-alkyne cycloaddition under controlled temperature and pressure.

  • Efficient protection of the amino group with Boc in large reactors.

  • Streamlined purification processes to separate and isolate the diastereomers.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The Boc-protected amino group can undergo nucleophilic substitution reactions upon deprotection.

  • Oxidation/Reduction: : The compound can be oxidized or reduced under specific conditions, depending on the functional groups targeted.

  • Hydrolysis: : The Boc group can be hydrolyzed under acidic conditions to yield the free amine.

Common Reagents and Conditions

  • Deprotection of Boc: : Typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Cycloaddition: : Copper (I) catalysis is commonly used in the azide-alkyne cycloaddition (Click Chemistry).

Major Products

  • Amines: : Upon deprotection of the Boc group.

  • Oxidized/Reduced Derivatives: : Depending on the specific reactions undertaken.

Scientific Research Applications

Chemistry

1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid serves as a building block for more complex molecules, aiding in the study of reaction mechanisms and synthetic pathways.

Biology

In biology, it is used as a molecular probe to study enzyme activity, protein-ligand interactions, and cellular pathways due to its triazole ring, which mimics natural metabolites.

Medicine

Pharmaceutical applications include its use as a precursor in the synthesis of potential therapeutic agents, especially those targeting the central nervous system and immune modulation.

Industry

The compound finds industrial applications in the development of new materials, including polymers and coatings, due to its stable triazole structure and versatile functional groups.

Mechanism of Action

The mechanism by which 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects typically involves:

  • Binding to Molecular Targets: : The triazole ring can form stable interactions with enzymes or receptors.

  • Pathways Involved: : It may modulate pathways related to cell signaling, enzyme inhibition, or protein-protein interactions.

Comparison with Similar Compounds

Uniqueness

This compound stands out due to the presence of both a protected amino group and a triazole ring within a cyclobutyl framework. Its versatility in synthetic applications and biological activity makes it a unique tool in research and industry.

Similar Compounds

  • 1H-1,2,3-Triazole-4-carboxylic acid: : Similar triazole structure but lacks the cyclobutyl and Boc-protected amino groups.

  • Cyclobutylamine: : Contains the cyclobutyl and amino group but lacks the triazole ring.

  • tert-Butoxycarbonyl-amino derivatives: : Various compounds with Boc-protected amino groups but different core structures.

1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid showcases the fascinating intersection of synthetic versatility and biological activity, making it a valuable asset in various fields of scientific research and industrial application.

Properties

CAS No.

2386435-06-7

Molecular Formula

C12H18N4O4

Molecular Weight

282.3

Purity

95

Origin of Product

United States

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